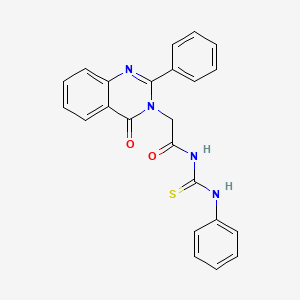

1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea

Description

Properties

CAS No. |

72045-60-4 |

|---|---|

Molecular Formula |

C23H18N4O2S |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

2-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)acetamide |

InChI |

InChI=1S/C23H18N4O2S/c28-20(26-23(30)24-17-11-5-2-6-12-17)15-27-21(16-9-3-1-4-10-16)25-19-14-8-7-13-18(19)22(27)29/h1-14H,15H2,(H2,24,26,28,30) |

InChI Key |

DSEYSRCKVZIOMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC(=S)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinazolinone Intermediate

The quinazolinone core is synthesized via classical methods such as:

- Cyclization of anthranilic acid derivatives with benzoyl or related reagents.

- Use of substituted benzaldehydes and amides under reflux or microwave irradiation to form the quinazolinone ring system.

For example, 2-mercapto-3-phenylquinazolin-4-one can be prepared by reported methods involving condensation reactions, followed by purification steps yielding high purity intermediates (yield ~86%).

Acetylation of Quinazolinone

The quinazolinone intermediate is then functionalized at the 3-position with an acetyl group, typically by reaction with chloroacetyl chloride or similar acylating agents under controlled conditions (e.g., in dry solvents like dichloromethane or DMF, with base such as triethylamine to scavenge HCl).

Coupling with Phenylthiourea

The final step involves the reaction of the acetylated quinazoline intermediate with phenylthiourea:

- The reaction is generally performed in polar aprotic solvents such as ethanol or dichloromethane.

- Heating or reflux conditions are applied to facilitate nucleophilic attack and amide bond formation.

- The reaction time varies but typically ranges from several hours to overnight to ensure completion.

- The product is isolated by filtration or extraction, followed by recrystallization to achieve high purity.

Alternative Synthetic Routes

Some literature reports the use of related thiourea derivatives or variations in the acylating agents to modify the quinazoline scaffold, which can influence yield and biological activity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Quinazolinone synthesis | Anthranilic acid + benzoyl derivatives | Ethanol/DMF | Reflux or MW 80°C | 3-6 hours | ~85-90 | Microwave irradiation improves yield |

| Acetylation | Chloroacetyl chloride + base (e.g., TEA) | DCM or DMF | 0-25°C to RT | 1-3 hours | 75-85 | Controlled addition to avoid side products |

| Coupling with phenylthiourea | Phenylthiourea + acetylated quinazoline | Ethanol/DCM | Reflux (~78°C) | 6-12 hours | 70-80 | Reflux ensures complete reaction |

TEA = Triethylamine; DCM = Dichloromethane; DMF = Dimethylformamide; RT = Room Temperature

Analytical Characterization Supporting Preparation

- IR Spectroscopy : Characteristic bands for amide carbonyl (~1650 cm⁻¹), thiourea (N–C=S stretch), and aromatic C–H stretching confirm functional groups.

- NMR Spectroscopy : Proton NMR shows signals corresponding to aromatic protons, methylene protons adjacent to carbonyl, and NH protons of thiourea.

- Mass Spectrometry : Confirms molecular weight consistent with C23H18N4O2S.

- Melting Point : Sharp melting point indicates purity and successful synthesis.

These analyses are routinely used to confirm the structure and purity of the synthesized compound.

Research Findings and Notes on Preparation

- The synthesis is reproducible with moderate to good yields.

- Reaction conditions such as solvent choice, temperature, and reaction time critically affect yield and purity.

- Microwave-assisted synthesis of quinazolinone intermediates can enhance efficiency and reduce reaction times.

- The thiourea coupling step requires careful control to avoid side reactions such as polymerization or decomposition.

- Purification typically involves recrystallization from ethanol or ethyl acetate to obtain analytically pure material.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Intermediates | Conditions Summary | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| Quinazolinone synthesis | Anthranilic acid + benzoyl derivatives | Reflux or microwave in ethanol/DMF | 85-90 | Microwave reduces time, improves yield |

| Acetylation | Chloroacetyl chloride + base (TEA) | DCM or DMF, 0-25°C to RT | 75-85 | Controlled addition to minimize side products |

| Thiourea coupling | Phenylthiourea + acetylated quinazoline | Reflux in ethanol or DCM | 70-80 | Reflux ensures complete reaction, avoid overheating |

Chemical Reactions Analysis

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamothioyl group can be replaced by other nucleophiles, leading to the formation of various substituted quinazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound . Research indicates that modifications on the phenyl ring significantly influence antibacterial activity. For instance, compounds with methoxy and methyl substitutions demonstrated enhanced efficacy against various gram-positive and gram-negative bacteria .

Key Findings:

- Broad-spectrum Activity: Compounds similar to 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea exhibited strong activity against both bacterial and fungal strains.

- Mechanism of Action: The thiourea moiety is believed to play a crucial role in the antimicrobial mechanism, potentially by interacting with microbial enzymes or disrupting cell wall synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Quinazolines are known for their ability to inhibit various cancer cell lines by targeting specific pathways involved in tumor progression.

Case Studies:

- EGFR Inhibition: Some derivatives have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. The inhibition of EGFR autophosphorylation by these compounds can lead to reduced cell proliferation and survival .

- Cytotoxicity Studies: In vitro studies demonstrated that 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea exhibited significant cytotoxic effects on several cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Antioxidant Activity

The antioxidant properties of this compound have been explored, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems.

Mechanism:

The presence of the thiourea group is instrumental in enhancing the antioxidant capacity, which may contribute to cellular protection against oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-(phenylcarbamothioyl)acetamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound may inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes, leading to cell death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Substituent Variations and Activity Profiles

Key Findings:

Electron-Withdrawing Groups (EWGs):

- The nitro group in 72602-73-4 increases reactivity and toxicity, as evidenced by its GHS classification for hazards .

- In Rana et al.'s compound, the nitro group enhances kinase inhibitory activity, suggesting EWGs improve target affinity in certain contexts .

Chain Length and Flexibility:

- The acetyl group in the target compound may improve solubility compared to the bulkier butyryl chain in 72045-72-8 .

- Ethyl-linked derivatives (e.g., Rana et al.) balance flexibility and steric effects, optimizing pharmacological profiles .

Thiourea vs.

Key Findings:

- Microwave-assisted synthesis (e.g., Olomola et al.) reduces reaction times and improves yields for nitro-substituted analogs .

- Lumping Strategy: Compounds with similar cores (e.g., quinazolinone) but varying substituents can be grouped for predictive modeling of properties like solubility and reactivity, as suggested by lumping strategies in organic chemistry .

Biological Activity

1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by diverse research findings and data tables.

The molecular formula of 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea is C24H20N4O2S, with a molecular weight of 428.51 g/mol. The compound contains a quinazoline core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thiourea derivatives, including the compound , exhibit significant antimicrobial properties. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Active against MRSA | 2 |

| 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea | Not directly tested but structurally similar to effective compounds | - |

A study highlighted that copper complexes of thioureas showed enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the thiourea moiety contributes to the observed effects .

Antiviral Activity

Quinazoline derivatives have shown potential antiviral properties. A systematic review indicated that certain quinoxaline derivatives demonstrated antiviral activity against various viruses, including Herpes simplex virus. Although specific data on the compound's antiviral efficacy is limited, its structural similarity to other active quinazoline derivatives suggests potential for similar activity .

Anticancer Activity

The anticancer potential of thiourea derivatives has been explored in various studies. For example:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | Non-small lung cancer | 25.1 |

| 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenythiourea | Under investigation | - |

Recent studies have shown that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers. This suggests that the compound may also exhibit similar inhibitory effects .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : In one study, novel quinazoline derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The results indicated that modifications on the phenyl ring significantly influenced their biological profiles.

- Mechanism of Action : Another study focused on the mechanism by which quinazoline derivatives inhibit cancer cell proliferation, attributing their efficacy to the inhibition of key signaling pathways involved in cell growth .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea?

The compound can be synthesized via domino reactions involving amines and intermediates like N2-(2-cyanophenyl)-N1-thioxo-methylidenebenzene-1-carboximidamide. Optimized routes may include sequential condensation, cyclization, and acetylation steps. Hydrogenation or catalytic methods (e.g., for related quinazolinones) can improve yields, as seen in analogous thiourea derivatives . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for regioselectivity .

Q. How should researchers characterize the structural integrity and purity of this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and substituent positions.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection (≥95% purity threshold) to assess impurities. Cross-reference spectral data with synthesized analogs (e.g., fluorinated or chlorinated derivatives) to identify deviations .

Q. What in vitro models are appropriate for initial antibacterial activity screening?

Follow protocols from quinazolinyl-thiourea analogs:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Broth microdilution methods (24–48 hr incubation) with positive controls (e.g., ciprofloxacin).

- Test at concentrations ranging from 1–100 µg/mL to identify baseline activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity and yield?

- Variable screening : Test catalysts (e.g., p-TsOH, DBU), solvents (polar vs. nonpolar), and temperatures.

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.

- Statistical design : Apply factorial experiments (e.g., 3² design) to identify interactions between variables, similar to agricultural split-plot designs .

- Scale-up adjustments : Optimize stirring rates and cooling for exothermic steps .

Q. How to resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., fluorine vs. phenyl groups) on antibacterial vs. antitumor activity .

- Statistical validation : Use ANOVA to assess variability in biological replicates or assay conditions (e.g., pH, bacterial strain variations) .

- Mechanistic studies : Probe membrane permeability (via fluorescent dyes) or target binding (molecular docking) to explain discrepancies .

Q. What experimental strategies are recommended for evaluating environmental fate and ecotoxicology?

Adopt a tiered approach inspired by Project INCHEMBIOL:

- Phase 1 (Lab) : Measure hydrolysis/photolysis rates (OECD 111) and logP for bioaccumulation potential.

- Phase 2 (In vitro) : Use Daphnia magna or algal toxicity assays (OECD 202/201) for acute effects.

- Phase 3 (Field) : Monitor degradation products in simulated soil/water systems via LC-MS/MS .

Q. How to design a robust SAR study for antitumor activity?

- Analog library : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at C4, thiourea vs. urea linkers).

- In vitro screening : Test cytotoxicity against cancer cell lines (e.g., nasopharyngeal carcinoma) using MTT assays.

- Target identification : Perform kinase inhibition profiling or P-gp efflux assays to pinpoint mechanisms .

Methodological Considerations

Q. What statistical frameworks are suitable for analyzing variable interactions in synthesis?

- Split-plot designs : Assign main factors (e.g., catalysts) to whole plots and sub-factors (e.g., solvents) to sub-plots, with 4–6 replicates for reliability .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) .

Q. How to validate in vitro findings for in vivo translation?

- Pharmacokinetic profiling : Assess metabolic stability (microsomal assays) and plasma protein binding.

- Toxicity screens : Use zebrafish embryos (FET assay) for acute toxicity before rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.